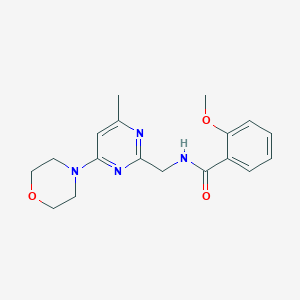

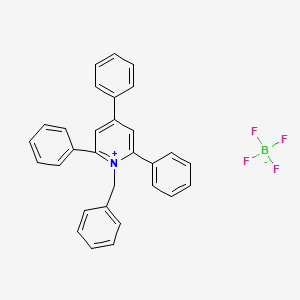

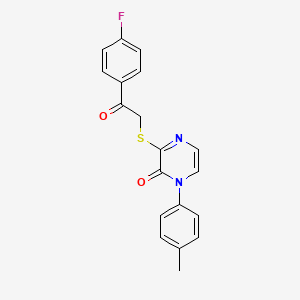

![molecular formula C11H19NO5 B2551015 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid CAS No. 2402789-81-3](/img/structure/B2551015.png)

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a chiral molecule that appears to be related to cyclobutane-based structures with potential biological activity. While the specific compound is not directly discussed in the provided papers, the related structures and functionalities suggest that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been reported, such as the preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, which was achieved using environmentally benign conditions with a 30% overall yield for the (S)-isomer and 27% for the (R)-isomer from cyclohexanone . This suggests that the synthesis of the compound might also involve chiral resolution or asymmetric synthesis techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain and unique reactivity to the molecule. The presence of hydroxy and amino functionalities, as well as the potential for chelation with metals, is evident in the study of copper(II) and nickel(II) complexes with oxime analogues of amino acids . This indicates that the compound may also form complexes with metal ions, which could be relevant for its biological activity or as a ligand in coordination chemistry.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite diverse. For instance, the synthesis and antimicrobial activity of cyclobutanol-containing dipeptides have been explored, with one compound showing enhanced antibacterial activity after acid hydrolysis . This suggests that the compound may also undergo hydrolysis or other chemical transformations that could modulate its biological activity or physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid are not detailed in the provided papers, the studies of related compounds provide insights. For example, the solubility, chelation ability, and stereochemistry of cyclobutane derivatives can significantly influence their physical properties and reactivity . The presence of hydroxy and amino groups suggests potential for hydrogen bonding and solubility in polar solvents, while the bulky isopropyl group may affect the compound's lipophilicity.

Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization Studies

Research by Tyuneva et al. (2011) explored the cyclization of acetic anhydride of specific amino acids, leading to derivatives like 5-aryl-3-aryl-imino-3H-furan-2-ones and 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate. This study contributes to the understanding of cyclization reactions in organic chemistry, relevant to compounds with similar structural features (Tyuneva et al., 2011).

Schiff Base Ligand Synthesis and Characterization

Ikram et al. (2015) described the synthesis and characterization of Schiff base ligands derived from amino acids, leading to the formation of metal complexes with potential antioxidant and xanthine oxidase inhibitory activities. This research illustrates the application of similar compounds in synthesizing ligands for biomedical applications (Ikram et al., 2015).

NMR Spectroscopy of Oxocarboxylic Acid Oximes

Malek et al. (2004) conducted an experimental and theoretical NMR study on oxocarboxylic acid oximes, shedding light on the structural and electronic properties of compounds with similar functional groups. This research aids in the understanding of the effects of intra- and intermolecular hydrogen bonding on chemical shifts, relevant for spectroscopic analysis of similar chemicals (Malek et al., 2004).

Enhancement of Cytotoxicity in Chemotherapeutics

Nagourney et al. (2008) investigated ethacrynic acid's ability to enhance the cytotoxicity of chemotherapy agents in human tissues, showcasing how structural analogues can influence biochemical pathways and potentially improve therapeutic outcomes (Nagourney et al., 2008).

Eigenschaften

IUPAC Name |

2-[(1S,2S,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZINDUWMMZGYKJ-RNJXMRFFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

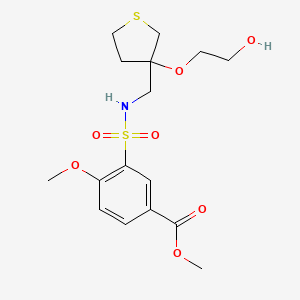

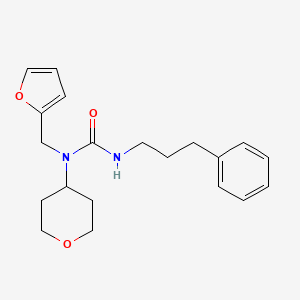

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

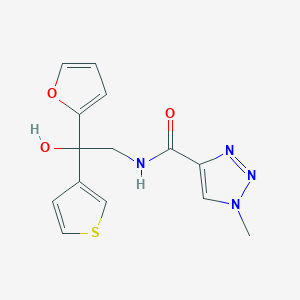

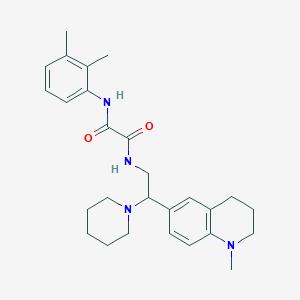

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

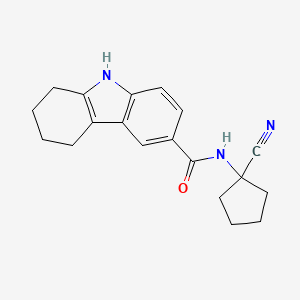

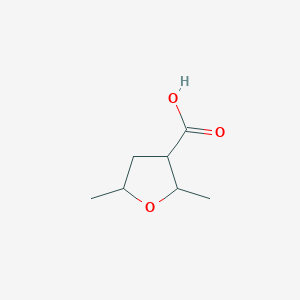

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)